molecular formula C9H9N3S B187919 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 75218-27-8

5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B187919
CAS RN: 75218-27-8
M. Wt: 191.26 g/mol
InChI Key: GKJMGRNQNUBUMM-UHFFFAOYSA-N
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Description

The compound “5-Amino-3-(4-methylphenyl)pyrazole” is a laboratory chemical that is structurally similar to the compound you’re asking about . It’s used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

While specific synthesis information for “5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol” was not found, a related compound, “N-(3-Amino-4-methylphenyl)benzamide”, was synthesized using a continuous flow microreactor system .


Molecular Structure Analysis

The molecular structure of a similar compound, “3-Methylmethamphetamine (3-MMA) or Metaphedrine”, has been studied . It’s an amphetamine derivative that has been sold as a designer drug .


Chemical Reactions Analysis

A study on “hydrazine-coupled pyrazole derivatives” revealed that these compounds have potent antileishmanial and antimalarial activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “5-Amino-3-(4-methylphenyl)pyrazole, 97%”, were not found .

Safety And Hazards

The safety data sheet for “5-Amino-3-(4-methylphenyl)pyrazole, 97%” indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol” were not found, a related compound, “N,N′-Bis(3-methylphenyl)-N,N′-dyphenylbenzidine”, has been used in optoelectronic applications, mainly for its hole-transporting properties, but also for its capability to emit blue light and amplified spontaneous emission .

properties

IUPAC Name

5-(3-methylphenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-6-3-2-4-7(5-6)8-10-9(13)12-11-8/h2-5H,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJMGRNQNUBUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351088
Record name 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

CAS RN

75218-27-8
Record name 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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